5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 9-methoxy-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-1Benzopyrano[2,3-b]pyridin-5-one, 9-methoxy-2-methyl- is a complex organic compound with the molecular formula C14H11NO3. This compound is part of the benzopyrano-pyridinone family, known for its diverse biological and chemical properties. It has a unique structure that combines a benzopyran ring with a pyridinone moiety, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-1Benzopyrano[2,3-b]pyridin-5-one, 9-methoxy-2-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2-methyl-3-nitrobenzaldehyde and 4-hydroxycoumarin can be used. The reaction conditions often involve the use of catalysts like piperidine and solvents such as ethanol, followed by heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully monitored to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5H-1Benzopyrano[2,3-b]pyridin-5-one, 9-methoxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Thionyl chloride in anhydrous conditions.
Major Products
Scientific Research Applications
5H-1Benzopyrano[2,3-b]pyridin-5-one, 9-methoxy-2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5H-1Benzopyrano[2,3-b]pyridin-5-one, 9-methoxy-2-methyl- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5H-1Benzopyrano[2,3-b]pyridin-5-one : Lacks the methoxy and methyl groups, leading to different chemical and biological properties.
- 9-Methoxy-2-methyl-5H-1benzopyrano[2,3-b]pyridin-5-ol : Similar structure but with a hydroxyl group instead of a ketone.
- 3-Acetyl-2-methyl-5H-1benzopyrano[2,3-b]pyridin-5-one : Contains an acetyl group, which alters its reactivity and applications.
Uniqueness
The presence of the methoxy and methyl groups in 5H-1Benzopyrano[2,3-b]pyridin-5-one, 9-methoxy-2-methyl- imparts unique chemical properties, such as increased lipophilicity and altered electronic distribution. These modifications can enhance its biological activity and make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
65239-42-1 |
---|---|
Molecular Formula |
C14H11NO3 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
9-methoxy-2-methylchromeno[2,3-b]pyridin-5-one |
InChI |
InChI=1S/C14H11NO3/c1-8-6-7-10-12(16)9-4-3-5-11(17-2)13(9)18-14(10)15-8/h3-7H,1-2H3 |
InChI Key |
ZURAJKRGLWTIJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C3=C(O2)C(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.